CYP1A2 Inhibition: 3-Methyl Isomer Shows >10-Fold Higher Potency Than Unsubstituted Benzofuran-2-carbaldehyde
3-Methylbenzofuran-2-carbaldehyde inhibits recombinant human hepatic CYP1A2 with an IC50 of 100 nM [1]. In contrast, unsubstituted benzofuran-2-carbaldehyde exhibits an EC50 of 1.9 µM (1,900 nM) for CYP1A2 induction [2], representing a >19-fold difference in potency. This quantifiable difference demonstrates the critical role of the 3-methyl substituent in enzyme interaction.
| Evidence Dimension | CYP1A2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carbaldehyde (EC50 = 1,900 nM) |
| Quantified Difference | Target compound is >19-fold more potent than the unsubstituted analog |
| Conditions | Recombinant human hepatic CYP1A2 expressed in baculovirus insect cell expression system |
Why This Matters
This potency difference is critical for ADME/Tox studies requiring specific CYP1A2 modulation, making the 3-methyl derivative the preferred reagent for these applications.
- [1] BindingDB. BDBM50582304 (CHEMBL5072213). CYP1A2 IC50 = 100 nM. View Source
- [2] BindingDB. BDBM50577263 (CHEMBL4850236). CYP1A2 EC50 = 1.9 µM. View Source
